molecular formula C15H15NO4S B5845974 METHYL 3-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B5845974
M. Wt: 305.4 g/mol
InChI Key: KMRBJGTWVOAUNX-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate is an organic compound with a complex structure that includes a thiophene ring, a methoxyphenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate typically involves multiple steps. One common method starts with the acylation of 4-methoxyphenylacetic acid using a suitable acylating agent to form the corresponding acyl chloride. This intermediate is then reacted with 3-amino-2-thiophenecarboxylate under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-thiophenecarboxylate: Similar structure but lacks the methoxyphenyl group.

    Methyl 3-sulfonylamino-2-thiophenecarboxylate: Contains a sulfonyl group instead of the methoxyphenyl group.

    Methyl 3-{[(4-methoxyphenyl)amino]methyl}-2-thiophenecarboxylate: Similar but with an aminomethyl group instead of the acetyl group

Uniqueness

Methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate, also known as methyl 3-(2-(4-methoxyphenyl)acetamido)thiophene-2-carboxylate, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H15NO4S
  • Molecular Weight : 305.4 g/mol
  • IUPAC Name : methyl 3-[[2-(4-methoxyphenyl)acetyl]amino]thiophene-2-carboxylate
  • CAS Number : 544669-76-3

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival, particularly those related to tyrosine kinase pathways, which are crucial in many malignancies .
  • Anti-inflammatory Effects : Research indicates that this compound can reduce inflammatory responses by inhibiting the production of pro-inflammatory cytokines, thereby demonstrating potential use in treating inflammatory diseases .
  • Antioxidant Properties : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant effects and potential neuroprotective properties .

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies involving this compound:

Biological ActivityObservationsReferences
Anticancer ActivityInhibits proliferation of cancer cells in vitro. ,
Anti-inflammatory EffectsReduces cytokine levels in animal models. ,
Antioxidant ActivityScavenges free radicals effectively. ,

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : A study demonstrated that this compound significantly reduced tumor growth in xenograft models by inhibiting key signaling pathways associated with tumor progression .
  • Inflammatory Disorders : In a model of rheumatoid arthritis, treatment with this compound resulted in decreased joint swelling and reduced levels of inflammatory markers, suggesting its efficacy in managing autoimmune conditions .
  • Neuroprotection : Preliminary research indicates that the antioxidant properties of this compound may protect neuronal cells from oxidative stress, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Properties

IUPAC Name

methyl 3-[[2-(4-methoxyphenyl)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-19-11-5-3-10(4-6-11)9-13(17)16-12-7-8-21-14(12)15(18)20-2/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRBJGTWVOAUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared from 4-methoxyphenyl acetic acid (6.65 g, 40.2 mmol) and methyl-3-amino-2-thiophene carboxylate (6.30 g, 40.08 mmol) using protocol A to afford the coupled intermediate (7.40 g, 60%). Method [7] m/z 306.0 (M+H); retention time=5.907. 1H-NMR (CDCl3) δ 10.04 (broad s, 1H), 8.07 (d, J=5.5 Hz, 1H), 7.38 (d, J=5.5 Hz, 1H), 7.22 (d, J=8.3 Hz, 2H,), 6.88 (d, J=8.3 Hz, 2H), 3.76 (s, 3H), 3.75 (s, 3H), 3.65 (s, 2H).
Quantity
6.65 g
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6.3 g
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Synthesis routes and methods III

Procedure details

The title compound was prepared from 2-(4-methoxyphenyl)acetic acid (3.18 g, 19.2 mmol) and methyl 3-aminothiophene-2-carboxylate (3.02 g, 19.2 mmol) according to protocol B. Retention time (min)=2.143, method [1], MS(ESI) 306.1 (M+H).
Quantity
3.18 g
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Reaction Step One
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3.02 g
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Reaction Step One

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